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Compound of Interest

Compound Name: 2-iodo-1-methyl-1H-imidazole

Cat. No.: B187052

An In-depth Technical Guide to the Reactivity of 2-lodo-1-methyl-1H-imidazole

Abstract

2-lodo-1-methyl-1H-imidazole is a pivotal heterocyclic building block in modern organic
synthesis and medicinal chemistry. Its unique electronic architecture, characterized by a
reactive carbon-iodine bond at the electron-deficient C2 position, renders it an exceptionally
versatile substrate for a host of transformations. This guide provides an in-depth exploration of
the synthesis and reactivity of this compound, with a primary focus on its utility in palladium-
catalyzed cross-coupling reactions and halogen-metal exchange. We will dissect the causality
behind experimental choices, provide field-proven protocols, and offer insights grounded in
mechanistic principles to empower researchers, scientists, and drug development professionals
in leveraging this potent synthon for the construction of complex molecular architectures.

Introduction: The Strategic Value of the Imidazole
Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of
numerous natural products and synthetic drugs.[1][2] Its prevalence is due to its unique
properties: it is a five-membered aromatic heterocycle containing two nitrogen atoms, which
can act as both hydrogen bond donors and acceptors, and it can coordinate to metal ions, a
key feature in many enzymatic active sites.[2][3] The ability to functionalize the imidazole core
allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for
optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic
properties.[4]
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2-lodo-1-methyl-1H-imidazole (Molecular Formula: CsHsIN2, Molecular Weight: 208.00 g/mol
) is a particularly valuable derivative.[5][6] The methyl group at the N1 position prevents
complications from the acidic N-H proton, such as catalyst inhibition or competing side
reactions, which can be a challenge with unprotected imidazoles.[7] The iodine atom at the C2
position is the key to its synthetic utility. The carbon-iodine bond is the most reactive of the
carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for
transformations to occur under milder conditions compared to the analogous bromo or chloro
derivatives.[7][8] This guide will illuminate the pathways to harness this reactivity.

Synthesis of 2-lodo-1-methyl-1H-imidazole

The most direct and reliable synthesis of 2-iodo-1-methyl-1H-imidazole involves a
regioselective lithiation at the C2 position followed by quenching with an iodine source. The C2
proton of N-alkyl imidazoles is the most acidic due to the inductive effect of the adjacent
nitrogen atoms, making its deprotonation highly specific.

Workflow for Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187052#reactivity-of-2-iodo-1-methyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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